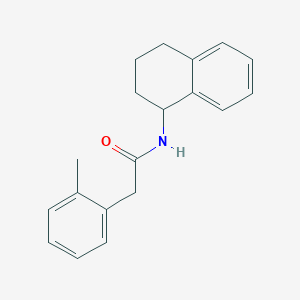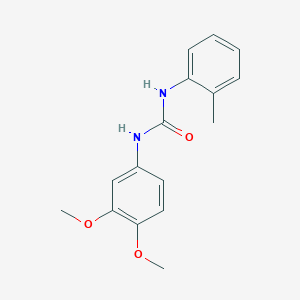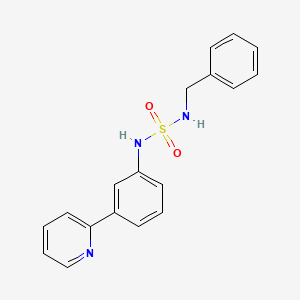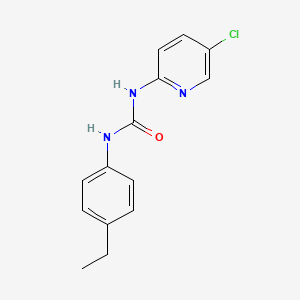![molecular formula C18H16ClN5O2 B5301454 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine is a chemical compound that belongs to the class of tetrazole-containing heterocycles. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In addition, it has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. The compound has also been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine is not fully understood. It is believed to act by inhibiting the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in the body. In addition, the compound may also act by interfering with the function of certain enzymes and receptors involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine have been studied in vitro and in vivo. In vitro studies have shown that the compound has potent antimicrobial activity against a wide range of bacteria and fungi. It has also been found to have anti-inflammatory and anticancer effects in various cell lines. In vivo studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects in animals.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine in lab experiments include its high potency, low toxicity, and broad spectrum of activity against various microorganisms and cancer cells. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to explore the compound's potential as a building block in the synthesis of novel materials with unique properties and applications. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various physiological processes in the body.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine involves the reaction of 4-chlorobenzaldehyde with 2-(1H-tetrazol-5-yl)aniline in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with morpholine in the presence of potassium carbonate to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c19-13-7-5-12(6-8-13)16-11-24(9-10-26-16)18(25)15-4-2-1-3-14(15)17-20-22-23-21-17/h1-8,16H,9-11H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEMVQPECHCVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2C3=NNN=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)morpholin-4-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)


![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)

![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)